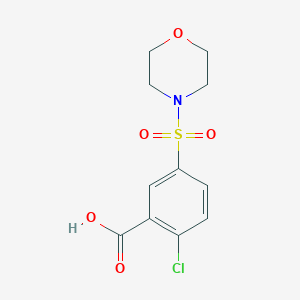

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Übersicht

Beschreibung

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CMBA) is a synthetic, water-soluble compound that has been used in a variety of scientific research applications. CMBA has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for scientists.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, a study introduced a facile and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, highlighting the preparation of derivatives like 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid using 2-morpholinoethan-1-amine. The synthesis process was underscored by its high yield, purity, and the adoption of water and sodium carbonate as HCl scavengers, making it eco-friendly (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Biochemistry and Pharmacology

In the realm of biochemistry and pharmacology, derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid have been explored for their ability to activate heme-oxidized soluble guanylyl cyclase (sGC), an important enzyme in cellular signaling. Studies have shown that specific derivatives can activate sGC in a concentration-dependent and quickly reversible manner. This activation is noteworthy because it is potentiated, rather than inhibited, by heme-iron oxidants, suggesting a novel mechanism of action and potential therapeutic applications, particularly in vasodilation and blood pressure regulation (Schindler et al., 2006).

Chemical Reactions and Mechanisms

Research has also delved into the chemical behaviors and reaction mechanisms involving 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. Studies have demonstrated intricate reactions like copper-mediated ortho C-H bond sulfonylation with sodium sulfinates, presenting a sophisticated chemical interplay that results in the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Another study described an unexpected result from the reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholin-4-amine, catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWHUHLKBKFDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245796 | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid | |

CAS RN |

109029-96-1 | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109029-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

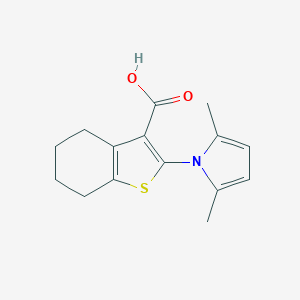

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)